Enzymatic FPTase Inhibition: XR 3054 Exhibits Moderate Potency Distinct from Nanomolar-Potent Clinical Candidates
In a cell-free in vitro farnesylation assay using CAAX recognition peptides, XR 3054 demonstrated an IC50 of 50 µM [1]. In contrast, the clinical-stage FPTase inhibitors Tipifarnib and Lonafarnib exhibit sub-nanomolar to low nanomolar IC50 values in analogous enzymatic assays: Tipifarnib inhibits FTase with IC50 values of 0.6–0.86 nM , while Lonafarnib inhibits H-Ras, K-Ras-4B, and N-Ras with IC50 values of 1.9 nM, 5.2 nM, and 2.8 nM, respectively .
| Evidence Dimension | In vitro FPTase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | Tipifarnib: 0.6–0.86 nM; Lonafarnib: 1.9 nM (H-Ras) |
| Quantified Difference | XR 3054 is approximately 50,000- to 80,000-fold less potent at the enzyme level |
| Conditions | Cell-free farnesylation assay using CAAX recognition peptides (XR 3054); purified FTase assays (Tipifarnib, Lonafarnib) |
Why This Matters
This magnitude of potency difference is decisive for experimental design; XR 3054 is unsuitable for applications requiring high-affinity target engagement but may be useful as a tool compound for studying structure-activity relationships of the terpene-derived inhibitor class or for experiments where moderate inhibition is desired to avoid complete pathway shutdown.
- [1] Donaldson MJ, et al. XR3054, structurally related to limonene, is a novel inhibitor of farnesyl protein transferase. Eur J Cancer. 1999 Jun;35(6):1014-9. View Source
